4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Description
Overview of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid Dihydrate
This compound (CAS: 5145-41-5) is a bicyclic heterocyclic compound characterized by fused imidazole and tetrahydropyridine rings, with a carboxylic acid functional group at position 6 and two water molecules of crystallization. Its molecular formula is $$ \text{C}7\text{H}9\text{N}3\text{O}2 \cdot 2\text{H}_2\text{O} $$, yielding a molecular weight of 203.20 g/mol. The compound exhibits planar geometry at the imidazole nitrogen atoms and puckering in the tetrahydropyridine ring, which influences its hydrogen-bonding capacity and solubility in polar solvents.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}7\text{H}9\text{N}3\text{O}2 \cdot 2\text{H}_2\text{O} $$ |
| Molecular Weight | 203.20 g/mol |
| CAS Registry Number | 5145-41-5 |
| Solubility | 33.33 mg/mL in water |
Historical Context and Discovery
The compound derives from spinacine, first isolated in 1987 from Panax ginseng roots through aqueous extraction and chromatographic purification. Spinacine’s identification marked the first discovery of an imidazo[4,5-c]pyridine derivative in the plant kingdom. Synthetic routes to the dihydrate form were later developed to improve stability, notably via cyclocondensation of histidine derivatives with formaldehyde under acidic conditions. Its structural elucidation was achieved using nuclear magnetic resonance (NMR) and mass spectrometry, confirming the (6S)-stereochemistry.
Relevance in Modern Chemical and Biological Research
This compound serves as:
- A precursor for synthesizing kinase inhibitors and metal-binding ligands.
- An endogenous metabolite in mammalian systems, linked to formaldehyde detoxification pathways.
- A model system for studying imidazole-pyridine hybrid interactions in enzyme active sites.
Recent studies highlight its role in modulating nickel(II) and copper(II) complexation behaviors, relevant to neurodegenerative disease research.
Nomenclature and Synonyms in Scientific Literature
The compound is systematically named under IUPAC guidelines as 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate. Common synonyms include:
Scope and Objectives of the Research Outline
This review systematically addresses:
- Synthetic methodologies and structural characterization.
- Physicochemical properties and reactivity.
- Applications in medicinal chemistry and biochemistry. The exclusion of pharmacokinetic or safety data aligns with the compound’s primary use as a research reagent.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2H2O/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDIHJABHHXPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate typically involves the cyclization of histamine with formaldehyde under acidic conditions. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are crucial for its application in drug development:
- Antihypertensive Activity : Derivatives of this compound have been shown to possess antihypertensive properties. Research indicates that modifications to the imidazo[4,5-c]pyridine structure can enhance its efficacy in lowering blood pressure, providing a potential therapeutic avenue for hypertension management .
- Anticancer Potential : Studies have explored the anticancer properties of related compounds. For instance, the synthesis of various derivatives has led to the identification of candidates that inhibit tumor growth in specific cancer cell lines .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens. This opens avenues for its use in developing new antibiotics or treatments for infectious diseases.
Synthesis and Derivatives
The synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives often involves multi-step chemical reactions. Key synthetic methods include:
- Suzuki Coupling Reactions : This method has been effectively utilized to create new derivatives by coupling boronic acids with halogenated precursors of the imidazo compound.
- Functionalization Techniques : Modifying the carboxylic acid group can lead to improved solubility and bioactivity.
Case Study 1: Antihypertensive Derivatives
A patent (EP0245637B1) describes various derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine that exhibit significant antihypertensive effects. In clinical trials, these compounds showed a marked reduction in systolic and diastolic blood pressure in hypertensive animal models .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the synthesis of novel derivatives that were tested against multiple cancer cell lines. The results indicated that certain modifications to the core structure led to increased cytotoxicity against breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Comparative Data Table
| Property/Activity | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid | Derivative A (e.g., methyl ester) | Derivative B (e.g., halogenated) |
|---|---|---|---|
| Antihypertensive Effect | Moderate efficacy | High efficacy | Low efficacy |
| Anticancer Activity | Low activity against certain cell lines | Moderate activity | High activity |
| Antimicrobial Properties | Effective against Gram-positive bacteria | Effective against Gram-negative | Broad-spectrum |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, blocking the effects of angiotensin II and thereby reducing blood pressure . The compound may also inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methylated Histidine Derivatives
Histidine analogs such as Nα-, Nτ-, and Nπ-methyl histidine are commonly used to restrict backbone or side-chain flexibility in peptides. Unlike spinacine, these derivatives retain the imidazole ring but lack the fused bicyclic system. Key differences include:
| Property | Spinacine Dihydrate | Methylated Histidines |
|---|---|---|
| Core Structure | Fused imidazo[4,5-c]pyridine | Imidazole with methyl groups |
| Conformational Restriction | Rigid bicyclic system | Limited to side-chain methylation |
| Metal-Ion Binding | Enhanced chelation due to fused rings | Reduced flexibility but retains imidazole coordination |
| Applications | Peptidomimetics, crystallography | Enzyme active-site studies |
Spinacine’s rigid structure provides superior control over peptide backbone geometry compared to methylated histidines, making it valuable in designing metal-binding therapeutics .
PD123319 (AT2 Receptor Antagonist)
PD123319 is a non-peptide angiotensin II type 2 (AT2) receptor antagonist with the chemical name (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate. While it shares the imidazo[4,5-c]pyridine core with spinacine, PD123319 features bulky substituents that confer receptor selectivity (Table 1) .
| Property | Spinacine Dihydrate | PD123319 |
|---|---|---|
| Molecular Weight | 167.17 g/mol (anhydrous) | 742.6 g/mol (ditrifluoroacetate) |
| Functional Groups | Carboxylic acid, imidazole | Diphenylacetyl, dimethylamino |
| Biological Role | Metal-ion chelation | AT2 receptor antagonism |
| Selectivity | N/A | IC50 = 2.7 × 10⁻⁷ M (AT2) |
PD123319’s pharmacological activity contrasts sharply with spinacine’s structural role, highlighting the impact of substituents on function .
L-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid (Tic)
Tic is another conformationally constrained amino acid used in peptidomimetics. Unlike spinacine, Tic contains an isoquinoline ring system. Comparative studies on nickel(II) complexation with glycyl-L-histidyl-L-lysine analogs revealed:
| Property | Spinacine Dihydrate | Tic |
|---|---|---|
| Ring System | Imidazo[4,5-c]pyridine | Isoquinoline |
| Chelation Sites | N(3)-H, carboxylic acid | Aromatic nitrogen, carboxylic acid |
| Metal Affinity | Stronger for transition metals | Moderate |
Spinacine’s imidazole ring provides a distinct electronic environment for metal coordination compared to Tic’s isoquinoline system .
Methyl Ester Derivative
The methyl ester of spinacine (methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate) modifies the carboxylic acid group, altering solubility and reactivity:
| Property | Spinacine Dihydrate | Methyl Ester Derivative |
|---|---|---|
| Solubility | High (polar solvents) | Reduced (hydrophobic esters) |
| Stability | Prone to tautomerism | Enhanced shelf-life |
| Applications | Research on tautomerism | Prodrug development |
Esterification broadens spinacine’s utility in drug delivery systems .
Biological Activity
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by its imidazo-pyridine structure, which contributes to its biological activity. Its molecular formula is and it contains a carboxylic acid functional group that enhances its solubility and bioactivity.
Biological Activity Overview
The biological activities of this compound include:
- JAK Kinase Inhibition : This compound has been identified as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of several cytokines and growth factors. The inhibition of JAKs can lead to anti-inflammatory effects and is particularly relevant in the treatment of autoimmune diseases and certain cancers .
- Antihypertensive Effects : Derivatives of this compound have shown efficacy in lowering blood pressure in animal models. Studies indicate that it can significantly decrease mean arterial blood pressure in spontaneously hypertensive rats (SHR) and Goldblatt hypertensive rats .
- Antiviral Potential : Some related compounds have been explored for antiviral activity, suggesting that 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives may also possess similar properties .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cytokine Signaling : By inhibiting JAK kinases, the compound disrupts the signaling pathways activated by pro-inflammatory cytokines such as IL-6 and IL-23. This leads to reduced inflammation and swelling in various tissues .
- Modulation of Blood Pressure Regulation : The antihypertensive properties are likely mediated through the inhibition of angiotensin II binding and subsequent vasodilation effects observed in animal models .
Case Studies
- JAK Inhibition Study : A study demonstrated that the administration of a related JAK inhibitor reduced IL6-stimulated pSTAT induction in mouse lung tissues. This suggests a potential for treating conditions like asthma or other inflammatory lung diseases .
- Hypertension Model : In experiments involving SHR and Goldblatt hypertensive rats, treatment with this compound resulted in a significant reduction in blood pressure measurements. This was assessed using telemetry to monitor arterial pressure continuously over several days .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate?
The compound is typically synthesized via cyclization reactions. A foundational method involves reacting 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo[4,5-c]pyridine core . For example, Klutchko et al. (1991) developed a protocol using histidine analogs as precursors, followed by cyclization and purification via recrystallization. Post-synthesis, the dihydrate form is stabilized by controlled crystallization in aqueous environments .
Advanced: How can enantiomeric purity be optimized during synthesis, particularly for chiral derivatives like PD123319?
Enantiomeric control is critical for derivatives such as PD123319 (an angiotensin II antagonist). Cundy et al. (2000) improved stereochemical outcomes by employing chiral resolving agents (e.g., L-tartaric acid) and asymmetric hydrogenation catalysts . Advanced techniques like chiral HPLC or capillary electrophoresis are recommended for purity validation. Crystallographic data (e.g., Andreetti et al., 1971) can guide steric optimization of intermediates to minimize racemization .
Basic: What analytical techniques are used to confirm the crystal structure and hydration state of the dihydrate form?
X-ray crystallography is the gold standard for structural confirmation. Andreetti et al. (1971) resolved the dihydrate’s crystal lattice, revealing hydrogen-bonding networks between the carboxylic acid group and water molecules . Thermogravimetric analysis (TGA) quantifies water content (∼10–12% weight loss at 100–120°C), while FT-IR identifies O-H stretching (3400–3200 cm⁻¹) and carboxylate vibrations (1700–1600 cm⁻¹) .
Advanced: How does the dihydrate form influence stability and reactivity compared to the anhydrous form?
The dihydrate’s stability arises from water-mediated hydrogen bonds, which reduce hygroscopicity and thermal degradation. However, dehydration under vacuum or heating can alter reactivity, as shown in PD123319 synthesis where anhydrous intermediates exhibit higher electrophilicity . Storage in desiccators (<40% humidity) is advised to prevent phase transitions. Comparative dissolution studies (e.g., pH-solubility profiles) are essential for pharmacokinetic assessments .
Basic: What biological activities have been reported for this compound and its derivatives?
The compound (spinacine) demonstrates immunomodulatory activity by enhancing nitric oxide bioavailability, as observed in marine-derived extracts . Derivatives like PD123319 act as selective AT2 receptor antagonists, reducing oxidative stress in vascular studies . Coordination chemistry studies (e.g., Ni(II) complexes) suggest potential in metalloenzyme inhibition .
Advanced: What experimental strategies are used to elucidate the immunomodulatory mechanism of spinacine?
In vitro assays : Measure cytokine (IL-6, TNF-α) suppression in macrophage models using ELISA .
Receptor binding studies : Radiolabeled ligands (e.g., ³H-PD123319) quantify AT2 receptor affinity via scintillation counting .
Structure-activity relationships (SAR) : Modify the carboxylic acid moiety and imidazole ring to assess bioactivity changes. Computational docking (e.g., AutoDock) predicts interactions with JAK/STAT pathways .
Basic: How is purity and batch consistency validated for research-grade material?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular weight (167.17 g/mol), while NMR (¹H/¹³C) verifies absence of regioisomers . Requesting a Certificate of Analysis (COA) with batch-specific data (e.g., residual solvents via GC-MS) is critical for reproducibility .
Advanced: What challenges arise in scaling up synthesis while maintaining yield and stereochemical integrity?
Key challenges include:
- Byproduct formation : Optimize reaction time/temperature (e.g., 0–5°C for imidazole cyclization) to minimize side products .
- Catalyst efficiency : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
- Crystallization control : Use anti-solvent precipitation (e.g., ethanol/water mixtures) to ensure consistent dihydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
